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Introduction
Cremastranone is a naturally occurring homoisoflavanone that has garnered significant

attention in the scientific community for its potent anti-angiogenic and anti-cancer properties.

First isolated from the pseudobulbs of the orchid Cremastra appendiculata, this molecule has

demonstrated the ability to inhibit key processes in tumor growth and angiogenesis.[1][2] This

technical guide provides a comprehensive overview of the discovery of cremastranone, its

natural sources, detailed experimental protocols for its isolation and biological evaluation, and

an exploration of its mechanism of action.

Discovery and Structure
Cremastranone, chemically known as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-

methoxychroman-4-one, was first reported as a potent inhibitor of angiogenesis by H. J. Kwon

and colleagues.[2] The structure of cremastranone was elucidated through spectroscopic

methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. The first total synthesis of

racemic cremastranone was achieved in six steps with an overall yield of 26.8%.[3]
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Cremastranone has been isolated from a variety of plant species, primarily within the

Orchidaceae and Hyacinthaceae families. The most well-documented and principal source for

its isolation in scientific research is the pseudobulb of Cremastra appendiculata (D. Don)

Makino, a terrestrial orchid utilized in traditional East Asian medicine.

Other reported plant sources include:

Muscari armeniacum[2]

Chionodoxa luciliae[2]

Scilla natalensis[2]

Merwilla plumbea[2]

Quantitative Data
The yield of cremastranone from its natural sources can vary. While specific yields of the pure

compound are not always reported, one study on the microwave-assisted extraction of active

ingredients from Cremastra appendiculata reported a total extract yield of 12.83%. It is

important to note that this figure represents the entire extract and not the purified

cremastranone.

The biological activity of cremastranone and its synthetic derivatives has been quantified in

various studies. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibitory

concentration (GI50) are key metrics of its potency.
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Compound Cell Line Cancer Type
IC50 / GI50
(µM)

Reference

Synthetic

Cremastranone
HUVEC - ~0.377 (GI50) [4]

SH-19027

(derivative)
HCT116

Colorectal

Cancer
0.057 [5]

SH-19027

(derivative)
LoVo

Colorectal

Cancer
0.048 [5]

SHA-035

(derivative)
HCT116

Colorectal

Cancer
0.042 [5]

SHA-035

(derivative)
LoVo

Colorectal

Cancer
0.035 [5]

SH-17059

(derivative)
T47D Breast Cancer ~0.1 [5]

SH-17059

(derivative)
ZR-75-1 Breast Cancer ~0.1 [5]

SH-19021

(derivative)
T47D Breast Cancer ~0.1 [5]

SH-19021

(derivative)
ZR-75-1 Breast Cancer ~0.1 [5]

Experimental Protocols
Isolation and Purification of Cremastranone from
Cremastra appendiculata
This protocol describes a general method for the isolation and purification of cremastranone
from the pseudobulbs of Cremastra appendiculata.

1. Plant Material Preparation:

Collect fresh pseudobulbs of Cremastra appendiculata.
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Wash the pseudobulbs thoroughly with water to remove any dirt and debris.

Air-dry the plant material in a well-ventilated area until completely dry.

Grind the dried pseudobulbs into a fine powder to increase the surface area for extraction.

2. Extraction:

Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

Replace the solvent every 24 hours to ensure efficient extraction.

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary

evaporator to obtain a crude ethanol extract.

3. Liquid-Liquid Partitioning:

Suspend the crude ethanol extract in water.

Perform successive partitioning with solvents of increasing polarity: petroleum ether, ethyl

acetate, and n-butanol.

The ethyl acetate fraction is typically enriched with homoisoflavanones, including

cremastranone.

Concentrate the ethyl acetate fraction under reduced pressure.

4. Chromatographic Purification:

Silica Gel Column Chromatography:

Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel

column.

Elute the column with a gradient of chloroform and methanol, starting with 100%

chloroform and gradually increasing the polarity by adding methanol.

Monitor the collected fractions using thin-layer chromatography (TLC).
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Combine the fractions containing compounds with similar TLC profiles to cremastranone.

Sephadex LH-20 Column Chromatography:

Further purify the cremastranone-containing fractions on a Sephadex LH-20 column.

Elute the column with methanol to remove smaller impurities.

Preparative High-Performance Liquid Chromatography (HPLC):

Achieve final purification using preparative HPLC on a C18 column.

Use a gradient of methanol and water as the mobile phase.

Collect the peak corresponding to cremastranone and evaporate the solvent to yield the

pure compound.

5. Structure Elucidation:

Confirm the structure of the isolated compound as cremastranone using spectroscopic

methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparing the data

with published literature values.

Cell Viability Assay (WST-1 Assay)
This protocol is used to assess the cytotoxic effects of cremastranone and its derivatives and

to determine their half-maximal inhibitory concentration (IC50).[6][7]

1. Cell Seeding:

Seed cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) in a 96-well plate at a

predetermined optimal density.

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

Prepare serial dilutions of the cremastranone derivative in complete culture medium.
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Remove the old medium from the wells and add the medium containing different

concentrations of the test compound. Include a vehicle control (e.g., DMSO, typically below

0.1%).

3. Incubation:

Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

4. WST-1 Reagent Addition:

Following the incubation period, add 10 µL of WST-1 (Water Soluble Tetrazolium salt)

reagent to each well.

Incubate the plate for an additional 2-4 hours at 37°C.

5. Absorbance Measurement:

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan

dye.

Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

A reference wavelength of 630 nm is typically used for background subtraction.

6. Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of cell viability against the logarithm of the compound concentration to

determine the IC50 value using appropriate software.

Cell Cycle Analysis using Propidium Iodide (PI) Staining
and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after

treatment with cremastranone or its derivatives.[8][9][10][11]

1. Cell Treatment and Harvesting:
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Treat cells with the desired concentration of the cremastranone derivative for the

appropriate time.

Harvest the cells by trypsinization and collect them by centrifugation.

2. Fixation:

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Add

the ethanol dropwise to prevent cell clumping.

Incubate the cells for at least 2 hours at 4°C (or overnight).

3. Staining:

Centrifuge the fixed cells and discard the ethanol.

Wash the cells with PBS.

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase

A. RNase A is crucial to prevent the staining of RNA.

Incubate the cells in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

Excite the PI with a 488 nm laser and detect the emission in the appropriate channel

(typically around 617 nm).

Collect data from a sufficient number of cells (e.g., 10,000-20,000 events).

5. Data Analysis:

Analyze the DNA content histograms using appropriate software to determine the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Mechanism of Action: Induction of G2/M Cell Cycle
Arrest
Cremastranone and its derivatives exert their anti-proliferative effects in part by inducing cell

cycle arrest at the G2/M phase.[1][5] A key mechanism in this process is the upregulation of the

cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of the Cyclin B1/CDK1

complex, which is crucial for the transition of cells from the G2 phase to the M phase (mitosis).

Visualizations
Caption: Cremastranone-induced G2/M cell cycle arrest pathway.
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Start: Pseudobulbs of Cremastra appendiculata

Preparation:
Wash, Dry, Grind

Extraction:
95% Ethanol Maceration (72h)

Concentration:
Rotary Evaporation

Crude Ethanol Extract

Liquid-Liquid Partitioning:
Petroleum Ether, Ethyl Acetate, n-Butanol

Ethyl Acetate Fraction

Concentration

Silica Gel Column Chromatography:
Chloroform/Methanol Gradient

Sephadex LH-20 Column Chromatography:
Methanol Elution

Preparative HPLC:
C18 Column, Methanol/Water Gradient

Pure Cremastranone
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Caption: General workflow for the isolation of cremastranone.
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Start: Seed Cells in 96-well Plate

Treatment:
Add serial dilutions of Cremastranone

Incubation:
24-72 hours

Add WST-1 Reagent

Incubation:
2-4 hours

Measure Absorbance at 450 nm

Data Analysis:
Calculate % Viability and IC50

End: Determine Cytotoxicity

Click to download full resolution via product page

Caption: Experimental workflow for a WST-1 cell viability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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